molecular formula C4H5F5S B13408560 Thiols, C4-10, gamma-omega-perfluoro CAS No. 68140-19-2

Thiols, C4-10, gamma-omega-perfluoro

Cat. No.: B13408560
CAS No.: 68140-19-2
M. Wt: 180.14 g/mol
InChI Key: WEILNYJKAUGBAU-UHFFFAOYSA-N
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Description

Thiols, C4-10, gamma-omega-perfluoro, are a class of organic compounds characterized by the presence of a thiol group (-SH) attached to a perfluorinated carbon chain ranging from four to ten carbon atoms. These compounds are known for their unique chemical properties, including high thermal stability and resistance to oxidation, making them valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiols, C4-10, gamma-omega-perfluoro, typically involves the reaction of perfluorinated alkyl halides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of these thiols often involves large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Thiols, C4-10, gamma-omega-perfluoro, undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Scientific Research Applications

Thiols, C4-10, gamma-omega-perfluoro, have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in the synthesis of complex organic molecules and as reagents in various chemical reactions.

    Biology: Employed in the study of protein structure and function, as thiol groups are present in many biological molecules.

    Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents due to their unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, coatings, and surfactants

Mechanism of Action

The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro, involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiols, C4-10, gamma-omega-perfluoro, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes them particularly useful in applications where both properties are desired, such as in surfactants and specialty chemicals .

Properties

CAS No.

68140-19-2

Molecular Formula

C4H5F5S

Molecular Weight

180.14 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutane-1-thiol

InChI

InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2

InChI Key

WEILNYJKAUGBAU-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(C(F)(F)F)(F)F

Origin of Product

United States

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